Cas no 83004-19-7 ((6-ethylpyridin-2-yl)methanamine)

(6-Ethylpyridin-2-yl)methanamine is a pyridine derivative featuring an amine-functionalized methyl group at the 2-position and an ethyl substituent at the 6-position of the pyridine ring. This compound serves as a versatile intermediate in organic synthesis, particularly in pharmaceutical and agrochemical applications, due to its reactive primary amine group and stable heteroaromatic core. Its structural features enable further functionalization, making it valuable for constructing complex molecules. The ethyl group enhances lipophilicity, which can influence solubility and bioavailability in drug development. High-purity grades are available to ensure consistency in research and industrial processes. Proper handling under inert conditions is recommended due to the amine's sensitivity to oxidation and moisture.
(6-ethylpyridin-2-yl)methanamine structure
83004-19-7 structure
Product Name:(6-ethylpyridin-2-yl)methanamine
CAS No:83004-19-7
MF:C8H12N2
MW:136.194281578064
CID:1118422
PubChem ID:12954802
Update Time:2025-06-19

(6-ethylpyridin-2-yl)methanamine Chemical and Physical Properties

Names and Identifiers

    • 6-ethyl-2-Pyridinemethanamine
    • (6-ethylpyridin-2-yl)methanamine
    • AKOS006352570
    • SCHEMBL15223507
    • 2-Pyridinemethanamine, 6-ethyl-
    • 83004-19-7
    • EN300-190607
    • Inchi: 1S/C8H12N2/c1-2-7-4-3-5-8(6-9)10-7/h3-5H,2,6,9H2,1H3
    • InChI Key: HEEVDXLREYYFOO-UHFFFAOYSA-N
    • SMILES: N1C(=CC=CC=1CC)CN

Computed Properties

  • Exact Mass: 136.100048391g/mol
  • Monoisotopic Mass: 136.100048391g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 10
  • Rotatable Bond Count: 2
  • Complexity: 93.3
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 0.6
  • Topological Polar Surface Area: 38.9Ų

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Additional information on (6-ethylpyridin-2-yl)methanamine

Introduction to (6-ethylpyridin-2-yl)methanamine and Its Significance in Modern Chemical Research

(6-ethylpyridin-2-yl)methanamine, with the CAS number 83004-19-7, is a compound of considerable interest in the field of chemical biology and pharmaceutical research. This heterocyclic amine derivative has garnered attention due to its unique structural properties and potential applications in drug development and synthetic chemistry.

The compound belongs to the pyridine family, a class of nitrogen-containing heterocycles that are widely prevalent in natural products and pharmaceuticals. The presence of an ethyl group at the 6-position and an amine substituent at the 2-position imparts distinct electronic and steric characteristics, making it a versatile building block for further chemical modifications.

In recent years, there has been a surge in research focused on developing novel pyridine-based compounds for their pharmacological properties. The amine functionality in (6-ethylpyridin-2-yl)methanamine allows for facile derivatization, enabling the synthesis of a wide array of analogs with tailored biological activities. This flexibility has made it a valuable scaffold in the design of potential therapeutic agents.

One of the most compelling aspects of this compound is its role in the development of small-molecule inhibitors targeting various biological pathways. For instance, studies have demonstrated its utility in creating inhibitors that modulate enzyme activity, which is crucial for treating conditions such as cancer, inflammation, and neurodegenerative diseases. The pyridine ring's ability to interact with biological targets through hydrogen bonding and hydrophobic effects further enhances its appeal as a pharmacophore.

Recent advancements in computational chemistry have also highlighted the significance of (6-ethylpyridin-2-yl)methanamine in drug discovery. Molecular docking simulations have revealed its potential to bind effectively to receptors and enzymes, suggesting its suitability for developing targeted therapies. These computational studies, combined with experimental validations, have paved the way for more efficient and cost-effective drug development pipelines.

The synthetic chemistry of (6-ethylpyridin-2-yl)methanamine has been extensively explored, leading to the development of multiple synthetic routes. These methods often involve nucleophilic substitution reactions or condensation processes that highlight the compound's reactivity and adaptability. The availability of these synthetic strategies has made it accessible for researchers to explore its derivatives without significant hurdles.

In addition to its pharmaceutical applications, this compound has shown promise in materials science. Its structural features make it a candidate for designing organic semiconductors and ligands for catalytic systems. The ability to tune its electronic properties through functionalization opens up new avenues for innovation in these fields.

The growing interest in green chemistry has also influenced the research on (6-ethylpyridin-2-yl)methanamine. Efforts are being made to develop environmentally friendly synthetic routes that minimize waste and reduce energy consumption. Such sustainable approaches align with the broader goals of reducing the environmental impact of chemical synthesis while maintaining high yields and purity standards.

Future directions in the study of this compound include exploring its role in medicinal chemistry beyond traditional drug development. Researchers are investigating its potential as a chiral auxiliary or a precursor for complex molecular architectures. These explorations could lead to groundbreaking discoveries that expand the utility of (6-ethylpyridin-2-yl)methanamine across multiple scientific disciplines.

In conclusion, (6-ethylpyridin-2-yl)methanamine (CAS no. 83004-19-7) represents a fascinating compound with diverse applications in chemical biology and pharmaceutical research. Its unique structural features, coupled with recent advancements in synthetic and computational chemistry, position it as a key player in modern drug discovery and materials science. As research continues to evolve, this compound is poised to contribute significantly to scientific progress and innovation.

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